1-Chloro-2-fluoro-3-isothiocyanatobenzene

Overview

Description

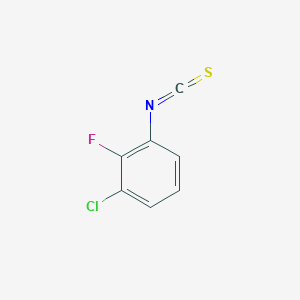

1-Chloro-2-fluoro-3-isothiocyanatobenzene is an aromatic compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 g/mol. This compound is known for its unique chemical properties and is used in various scientific experiments and industrial applications.

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-3-isothiocyanatobenzene typically involves the reaction of 1-chloro-2-fluoro-3-nitrobenzene with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-2-fluoro-3-isothiocyanatobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the isothiocyanate group is replaced by a nucleophile.

Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Reduction: The isothiocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiourea derivative.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in:

- Pharmaceuticals : It is used to synthesize various pharmacologically active compounds, including those targeting specific biological pathways.

- Agrochemicals : It aids in developing herbicides and pesticides that are essential for modern agriculture.

Biological Applications

The isothiocyanate group of 1-chloro-2-fluoro-3-isothiocyanatobenzene enables its use in biological studies:

- Enzyme Inhibition : The compound can modify enzymes through covalent bonding with amino acid residues, providing insights into enzyme mechanisms and potential therapeutic targets.

- Protein Labeling : It is employed in labeling proteins for tracking and studying protein interactions within biological systems .

Material Science

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials, such as:

- Polymers : It contributes to the synthesis of polymers with specific properties for applications in coatings and adhesives.

- Coatings : Its reactivity allows it to be incorporated into coatings that require specific chemical resistance or adhesion properties.

Case Study 1: Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives

In a study published by the Royal Society of Chemistry, this compound was reacted with hydrazide derivatives to synthesize benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives. This demonstrates its utility as a building block in complex organic synthesis .

Case Study 2: Enzyme Inhibition Studies

Research published in peer-reviewed journals has shown that compounds containing isothiocyanate groups exhibit significant enzyme inhibition properties. Studies have explored how these compounds interact with various enzymes involved in metabolic pathways, leading to potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-3-isothiocyanatobenzene primarily involves its isothiocyanate group, which can react with nucleophiles such as amines and thiols. This reactivity makes it useful for modifying proteins and other biomolecules. The compound can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or protein labeling .

Comparison with Similar Compounds

1-Chloro-2-fluoro-3-isothiocyanatobenzene can be compared with other similar compounds, such as:

1-Chloro-3-fluoro-2-isocyanatobenzene: This compound has an isocyanate group instead of an isothiocyanate group, which affects its reactivity and applications.

1-Bromo-2-chloro-3-fluoro-4-isothiocyanatobenzene: This compound has a bromine atom in addition to the chlorine and fluorine atoms, which can influence its chemical properties and reactivity.

4-Chloro-2-fluoro-1-nitrobenzene: This compound has a nitro group instead of an isothiocyanate group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of chlorine, fluorine, and isothiocyanate groups, which confer specific reactivity and versatility in various chemical reactions and applications.

Biological Activity

1-Chloro-2-fluoro-3-isothiocyanatobenzene is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by the presence of both chlorine and fluorine atoms along with an isothiocyanate functional group, makes it a valuable subject for studying various biological activities, particularly in the context of enzyme inhibition and cancer research.

- Molecular Formula : C7H3ClFNS

- Molecular Weight : 187.62 g/mol

The compound's isothiocyanate group is known for its reactivity, allowing it to interact with proteins and enzymes through covalent modification, which can alter their functions and influence cellular processes.

This compound primarily acts by:

- Covalent Modification : The isothiocyanate group forms bonds with specific sites on target proteins or enzymes, leading to functional alterations.

- Enzyme Inhibition : It has been shown to inhibit various enzymes, disrupting metabolic pathways and potentially leading to apoptosis in cancer cells.

Enzyme Inhibition

Research indicates that isothiocyanates can inhibit enzymes involved in critical biochemical pathways. For instance:

- Cytochrome P450 Enzymes : These enzymes are vital for drug metabolism, and their inhibition can affect drug efficacy and toxicity.

- Glutathione S-transferases (GSTs) : Inhibition of GSTs can lead to increased oxidative stress in cells, contributing to cell death in cancerous tissues .

Anticancer Properties

Studies have demonstrated that this compound exhibits:

- Induction of Apoptosis : The compound can trigger programmed cell death in various cancer cell lines, making it a candidate for anticancer drug development.

- Cell Cycle Arrest : It has been observed to halt the progression of the cell cycle in cancer cells, preventing proliferation .

Toxicological Studies

Quantitative Structure-Activity Relationship (QSAR) models have been utilized to predict the toxicological profiles of compounds similar to this compound. These models suggest that:

- The biological activity can be inferred from structural properties, which helps in assessing potential hazards associated with its use .

Case Studies

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : Research on human cancer cell lines has shown that treatment with this compound leads to significant reductions in cell viability due to its apoptotic effects.

- Animal Models : In vivo studies indicate that administration of the compound results in tumor regression in specific animal models, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

A comparative analysis with other isothiocyanates reveals that this compound has unique reactivity profiles due to its specific halogen substitutions. Below is a summary table comparing its properties with similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C7H3ClFNS | Enzyme inhibition, anticancer effects |

| 1-Chloro-4-fluoro-2-isothiocyanatobenzene | C7H3ClFNS | Similar enzyme inhibition |

| 1-Fluoro-2-isothiocyanatobenzene | C7H4FNS | Lower reactivity compared to above |

Properties

IUPAC Name |

1-chloro-2-fluoro-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLASHWNSHAULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373955 | |

| Record name | 3-Chloro-2-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127142-65-8 | |

| Record name | 3-Chloro-2-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.